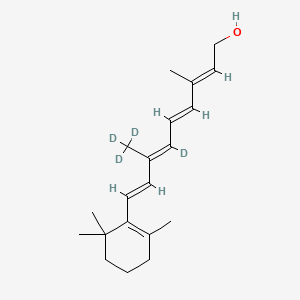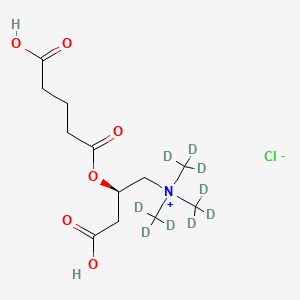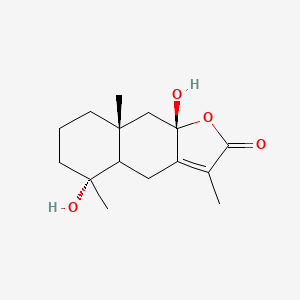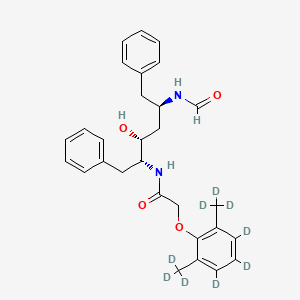
N2-Des(L-valinyl) N2-formal Lopinavir-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Des(L-valinyl) N2-formal Lopinavir-d9 is a derivative of Lopinavir, which is a well-known HIV protease inhibitor. This compound is often used as an impurity reference material in the analysis of antiviral drugs. The molecular formula of this compound is C₂₉H₃₄N₂O₄, and it has a molecular weight of 474.6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-formal Lopinavir-d9 involves several steps, starting from the basic structure of Lopinavir. The key steps include the removal of the L-valinyl group and the introduction of a formal group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in specialized facilities equipped with advanced analytical instruments .
Analyse Chemischer Reaktionen
Types of Reactions
N2-Des(L-valinyl) N2-formal Lopinavir-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N2-Des(L-valinyl) N2-formal Lopinavir-d9 has several scientific research applications, including:
Chemistry: Used as a reference material in the analysis of antiviral drugs.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in quality control and analytical testing of antiviral drugs.
Wirkmechanismus
The mechanism of action of N2-Des(L-valinyl) N2-formal Lopinavir-d9 is related to its structure as a derivative of Lopinavir. It interacts with HIV protease, inhibiting its activity and preventing the maturation of viral particles. The molecular targets include the active site of the protease enzyme, and the pathways involved are related to the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lopinavir: The parent compound, a selective HIV protease inhibitor.
Ritonavir: Another HIV protease inhibitor, often used in combination with Lopinavir.
N2-Des(L-valinyl) N2-formal Lopinavir: The non-deuterated analog of N2-Des(L-valinyl) N2-formal Lopinavir-d9
Uniqueness
This compound is unique due to its deuterium labeling, which makes it useful in specific analytical applications, such as mass spectrometry. This labeling helps in distinguishing the compound from its non-deuterated analogs and provides insights into its metabolic pathways and interactions .
Eigenschaften
Molekularformel |
C29H34N2O4 |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
N-[(2R,3R,5R)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H34N2O4/c1-21-10-9-11-22(2)29(21)35-19-28(34)31-26(17-24-14-7-4-8-15-24)27(33)18-25(30-20-32)16-23-12-5-3-6-13-23/h3-15,20,25-27,33H,16-19H2,1-2H3,(H,30,32)(H,31,34)/t25-,26-,27-/m1/s1/i1D3,2D3,9D,10D,11D |
InChI-Schlüssel |
JXSYFYHCRTXDBG-ULQHKVHZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@H](CC2=CC=CC=C2)[C@@H](C[C@@H](CC3=CC=CC=C3)NC=O)O)C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



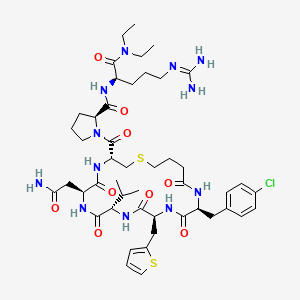
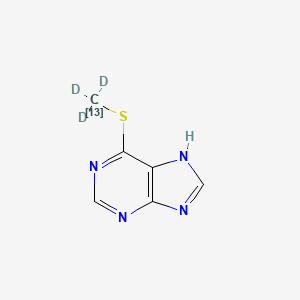
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

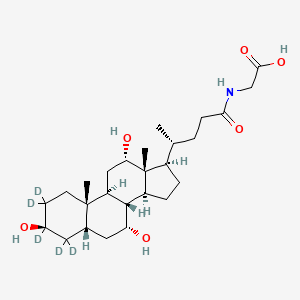
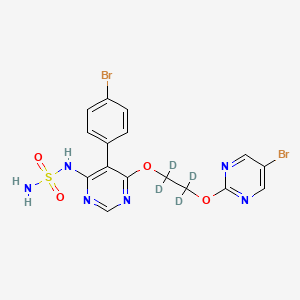
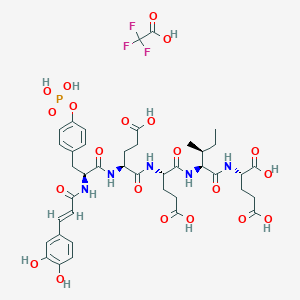
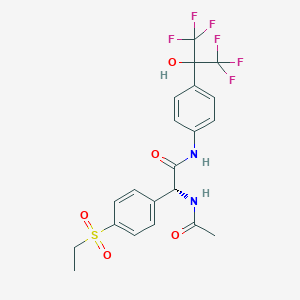
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
